molecular formula C17H24N2O3 B2950889 4-tert-butyl-N-(4-methoxy-2-methylphenyl)-2-oxopyrrolidine-3-carboxamide CAS No. 2097920-41-5

4-tert-butyl-N-(4-methoxy-2-methylphenyl)-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2950889
CAS No.: 2097920-41-5
M. Wt: 304.39
InChI Key: CATKESRFYIFXBX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-methoxy-2-methylphenyl)-2-oxopyrrolidine-3-carboxamide (referred to as compound X) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of compound X involves its ability to interact with specific molecular targets in cells. In cancer cells, compound X has been shown to inhibit the activity of the enzyme topoisomerase II, which is necessary for DNA replication and cell division. In Alzheimer's disease, compound X has been shown to interact with β-amyloid peptides and prevent their aggregation. In Parkinson's disease, compound X has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X vary depending on the specific disease being studied. In cancer cells, compound X has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In Alzheimer's disease, compound X has been shown to prevent the aggregation of β-amyloid peptides, which may slow the progression of the disease. In Parkinson's disease, compound X has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which may prevent the onset of the disease.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, compound X has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using compound X in lab experiments is its complex synthesis method, which may limit its accessibility to researchers.

Future Directions

There are several future directions for research on compound X. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore the mechanism of action of compound X in more detail, which may lead to the development of more effective treatments. Additionally, future research could focus on optimizing the synthesis method of compound X to make it more accessible to researchers.

Synthesis Methods

Compound X is synthesized through a multi-step process that involves the reaction of several starting materials. The synthesis begins with the reaction of 4-methoxy-2-methylbenzaldehyde and tert-butyl acetoacetate, which forms a β-ketoester intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to form the amine intermediate, which is then reacted with 3-chloropyrrolidine-2,5-dione to form compound X.

Scientific Research Applications

Compound X has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, compound X has been shown to inhibit the aggregation of β-amyloid peptides, which are known to play a role in the development of Alzheimer's disease. In Parkinson's disease research, compound X has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

Properties

IUPAC Name

4-tert-butyl-N-(4-methoxy-2-methylphenyl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-10-8-11(22-5)6-7-13(10)19-16(21)14-12(17(2,3)4)9-18-15(14)20/h6-8,12,14H,9H2,1-5H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATKESRFYIFXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2C(CNC2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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